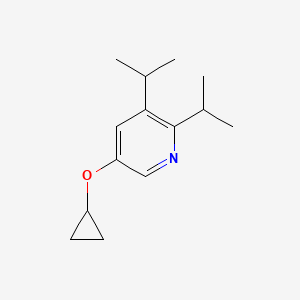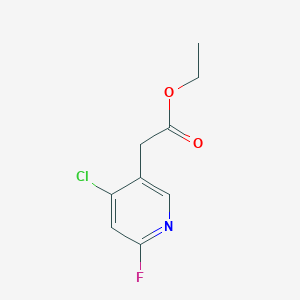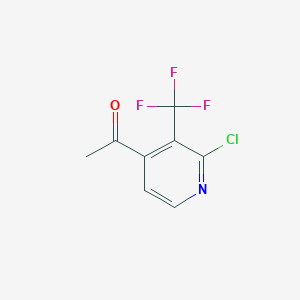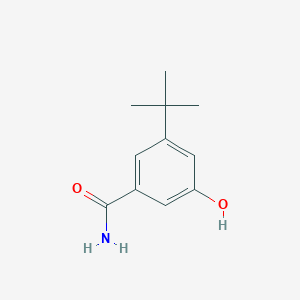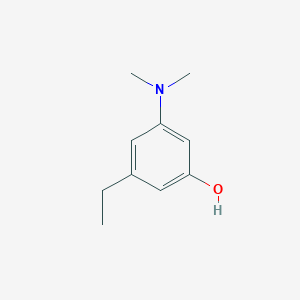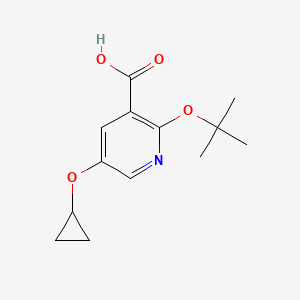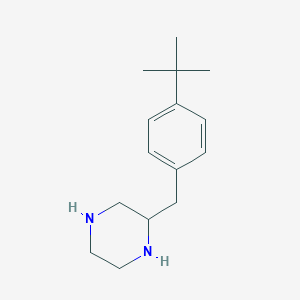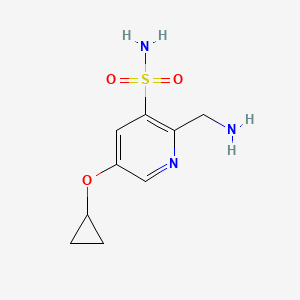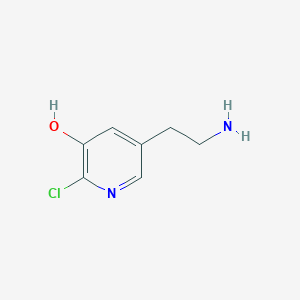
5-(2-Aminoethyl)-2-chloropyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-2-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group at the 5-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-chloropyridin-3-OL typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-chloropyridine, is reacted with an aminoethyl group under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Another approach involves the direct chlorination of 5-(2-Aminoethyl)pyridin-3-OL. This method requires the use of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under anhydrous conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-2-chloropyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a carbonyl group, resulting in the formation of 5-(2-Aminoethyl)-2-chloropyridin-3-one.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 5-(2-Aminoethyl)pyridin-3-OL.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to facilitate the reaction.
Major Products Formed
Oxidation: 5-(2-Aminoethyl)-2-chloropyridin-3-one
Reduction: 5-(2-Aminoethyl)pyridin-3-OL
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
5-(2-Aminoethyl)-2-chloropyridin-3-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-2-chloropyridin-3-OL depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminoethyl)pyridin-3-OL: Lacks the chlorine atom at the 2-position, which may result in different chemical reactivity and biological activity.
2-Chloropyridin-3-OL: Lacks the aminoethyl group at the 5-position, which may affect its solubility and interaction with biological targets.
5-(2-Aminoethyl)-2-bromopyridin-3-OL: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and properties.
Uniqueness
5-(2-Aminoethyl)-2-chloropyridin-3-OL is unique due to the presence of both the aminoethyl group and the chlorine atom on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
5-(2-aminoethyl)-2-chloropyridin-3-ol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-6(11)3-5(1-2-9)4-10-7/h3-4,11H,1-2,9H2 |
InChI Key |
WWGXWULIHQSYNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




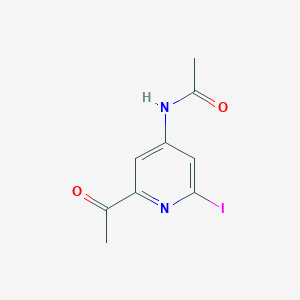
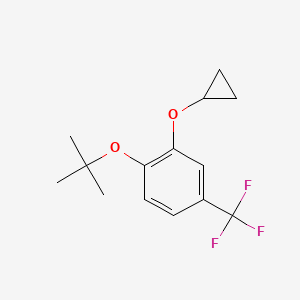
![3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14847030.png)
